molecular formula C23H25ClN2O6S B12719338 Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester CAS No. 82571-70-8

Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester

Cat. No.: B12719338
CAS No.: 82571-70-8
M. Wt: 493.0 g/mol
InChI Key: RAOBDLSFPLXATH-UHFFFAOYSA-N
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Description

Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a complex organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a chlorobenzoyl group, a benzofuranyl moiety, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester typically involves multi-step organic reactions. The process may start with the protection of glycine, followed by the introduction of the chlorobenzoyl group through acylation. The benzofuranyl moiety can be introduced via a coupling reaction, and the final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuranyl moiety.

    Reduction: Reduction reactions can occur at the chlorobenzoyl group.

    Substitution: Nucleophilic substitution reactions may take place at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of glycine are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry explores such compounds for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester involves its interaction with specific molecular targets. The chlorobenzoyl group may interact with enzymes or receptors, while the benzofuranyl moiety can modulate biological pathways. The ethyl ester group facilitates cellular uptake and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(4-chlorobenzoyl)-N-(methylamino)thio-, ethyl ester
  • Glycine, N-(4-bromobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester

Uniqueness

The unique combination of functional groups in Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

CAS No.

82571-70-8

Molecular Formula

C23H25ClN2O6S

Molecular Weight

493.0 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate

InChI

InChI=1S/C23H25ClN2O6S/c1-5-30-19(27)14-26(21(28)15-9-11-17(24)12-10-15)33-25(4)22(29)31-18-8-6-7-16-13-23(2,3)32-20(16)18/h6-12H,5,13-14H2,1-4H3

InChI Key

RAOBDLSFPLXATH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(=O)C1=CC=C(C=C1)Cl)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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